外消旋反式舍曲林

描述

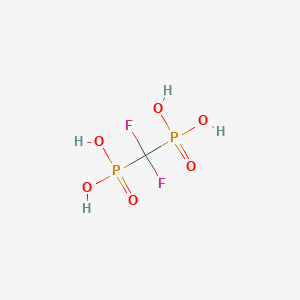

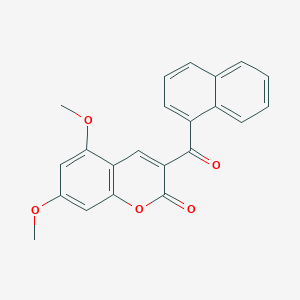

Molecular Structure Analysis

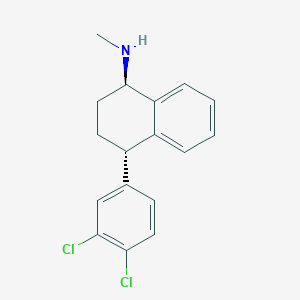

The molecular formula of rac-trans-Sertraline is C17H17Cl2N . The IUPAC name is (1 R ,4 S )-4- (3,4-dichlorophenyl)- N -methyl-1,2,3,4-tetrahydronaphthalen-1-amine . The molecular weight is 306.2 g/mol . The structure contains 39 bonds in total; 22 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 secondary amine .Physical And Chemical Properties Analysis

The molecular weight of rac-trans-Sertraline is 306.2 g/mol . It has a XLogP3-AA value of 4.8, which is a measure of its lipophilicity .科学研究应用

Chemoenzymatic Synthesis

The compound is used in the chemoenzymatic synthesis of Sertraline, an established anti-depressant drug . Ketoreductases (KREDs) were employed to yield a key chiral precursor . The bioreduction of the racemic tetralone exhibited excellent enantioselectivity (>99 % ee) and diastereomeric ratio (99:1) at 29 % conversion .

Pharmaceutical Standards

“rac-trans-Sertraline HCl” is used as a pharmaceutical standard . VWR offers a wide range of certified organic standards designed for instrument calibration in ion-exchange chromatography (IC) applications, which can be applied toward environmental or food analysis and quality control .

Anticancer Effects

Several studies have reported the promising anticancer effects of sertraline, both alone and combined, in different types of cancer cell lines . This repurposing of drugs is advantageous in a pharmacological context since these drugs already have extensive data related to their pharmacokinetics, facilitating their approval process for different diseases .

Treatment of Depression and Anxiety

Sertraline is the active pharmaceutical ingredient (API) in Zoloft® (Pfizer), a drug for the treatment of depression and anxiety .

Production of Enantiopure Building Blocks

The excellent properties displayed by enzymes in terms of selectivity and reactivity under mild reaction conditions make biocatalysis an attractive alternative for the production of enantiopure building blocks and pharmaceuticals .

Research on New Synthetic Routes

With its two stereocenters, Sertraline is a challenging target, and in addition, the rather low yield of the established methodology, triggered researchers to seek new synthetic routes .

作用机制

Target of Action

Rac-trans-Sertraline is a chemical that blocks the uptake of dopamine and norepinephrine . It is also known to inhibit the plasma membrane serotonin transporter (SERT) . These targets play crucial roles in regulating mood and anxiety, making rac-trans-Sertraline effective in treating depression and anxiety-related disorders .

Mode of Action

Rac-trans-Sertraline exerts its effects by inhibiting the reuptake of serotonin, dopamine, and norepinephrine into the presynaptic terminal . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced anxiety .

Biochemical Pathways

Rac-trans-Sertraline affects the biochemical pathways related to the metabolism of serotonin, dopamine, and norepinephrine . It also targets phospholipid membranes that comprise the acidic organelles of the intracellular vesicle transport system . This interaction with phospholipid membranes is consistent with the bilayer couple hypothesis .

Pharmacokinetics

Rac-trans-Sertraline has a linear pharmacokinetic profile and a half-life of about 26 hours . It mildly inhibits the CYP2D6 isoform of the cytochrome P450 system but has little effect on other isoforms . It is highly protein-bound and may interact with other highly protein-bound drugs .

Result of Action

The molecular and cellular effects of rac-trans-Sertraline’s action include changes in neurotransmitter levels and alterations in intracellular vesicle transport . It partially inhibits synaptic responses mediated by N-methyl-D-aspartate receptors (NMDARs) via effects on NMDARs that express GluN2B subunits . These changes can lead to improved mood and reduced anxiety in patients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rac-trans-Sertraline. For instance, DNA methylation, which can be influenced by environmental factors, represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes . Additionally, the loss of vacuolar ATPase activity and dysregulation of clathrin function, which can be influenced by cellular and environmental conditions, can modulate rac-trans-Sertraline’s action at membranes .

安全和危害

属性

IUPAC Name |

(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-YVEFUNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904948 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-trans-Sertraline | |

CAS RN |

140631-53-4, 107508-17-8 | |

| Record name | Sertraline, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140631534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERTRALINE, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6S45X78A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)